molecular formula C11H20O2 B1340218 2-(1-Hydroxyhexyl)cyclopentanone CAS No. 106020-61-5

2-(1-Hydroxyhexyl)cyclopentanone

Cat. No. B1340218
M. Wt: 184.27 g/mol
InChI Key: BVJDBUQKHVIFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Hydroxyhexyl)cyclopentanone is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Hydroxyhexyl)cyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Hydroxyhexyl)cyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

106020-61-5

Product Name

2-(1-Hydroxyhexyl)cyclopentanone

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

2-(1-hydroxyhexyl)cyclopentan-1-one

InChI

InChI=1S/C11H20O2/c1-2-3-4-7-10(12)9-6-5-8-11(9)13/h9-10,12H,2-8H2,1H3

InChI Key

BVJDBUQKHVIFPW-UHFFFAOYSA-N

SMILES

CCCCCC(C1CCCC1=O)O

Canonical SMILES

CCCCCC(C1CCCC1=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 2-litter four-neck flask fitted with a thermometer, a reflux condenser and a stirrer were added sodium hydroxide (3.2 g) and water (300 ml). Then, a mixture of hexanal (100 g) and cyclopentanone (152 g) was added dropwise thereto under stirring at 0-5° C. over a period of 2 hours. After the addition, the reaction mixture was stirred at room temperature for 1 hour to complete the reaction. Hexane (150 ml) was added to the reaction mixture and the layers were separated from each other. The resulting organic layer was washed with an aqueous solution (200 ml) of acetic acid (1 g) and then separated. The resulting organic layer was further washed with saturated brine and separated. The organic layer was evaporated on a rotary evaporator under reduced pressure to recover hexane and unreacted cyclopentanone, whereby a crude product (188 g) was obtained. The product was distilled using a Claisen distillation apparatus to obtain 142 g of 2-(1-hydroxyhexyl)cyclopentanone (boiling point: 107-108° C./666 Pa; GC purity: 94%). The remaining 6% was 2-hexylidenecyclopentanone which is a dehydration product.
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.